N-(furan-2-ylmethyl)-4-hydroxyquinoline-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

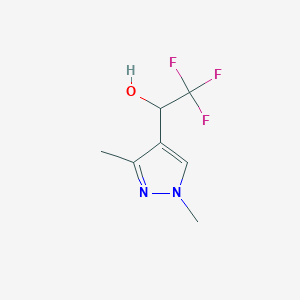

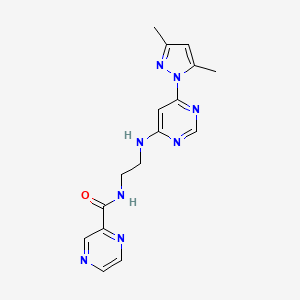

“N-(furan-2-ylmethyl)-4-hydroxyquinoline-3-carboxamide” is a compound that contains a furan ring, a quinoline ring, and a carboxamide group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor . A carboxamide group (CONH2) is a functional group derived from carboxylic acid (COOH) where the hydroxyl group (-OH) has been replaced by an amine group (-NH2) .

Synthesis Analysis

The synthesis of similar compounds typically involves the reaction of the corresponding amine (in this case, furan-2-ylmethylamine) with the appropriate carboxylic acid or its derivative (in this case, 4-hydroxyquinoline-3-carboxylic acid or a derivative thereof). The reaction is often carried out in the presence of a coupling reagent .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the furan ring, the quinoline ring, and the carboxamide group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the reactivity of the furan ring, the quinoline ring, and the carboxamide group. For example, the furan ring can undergo reactions such as electrophilic substitution and oxidation .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its exact molecular structure and the presence of functional groups. For example, the presence of the carboxamide group could influence properties such as solubility and acidity .科学的研究の応用

Bioisosteric Replacement and Analgesic Activity

Bioisosteric replacements in N-(furan-2-ylmethyl)-4-hydroxyquinoline-3-carboxamide derivatives have shown to influence analgesic properties. A study exploring such replacements found that isosteric heterocycle substitutions for the phenyl ring in benzyl fragments of similar compounds led to variations in analgesic activity, with certain derivatives showing increased activity while others, including furan analogs, exhibited a decrease (Украинец, Моспанова, & Давиденко, 2016).

Anticancer, Antibacterial, and Anti-inflammatory Properties

This compound derivatives have been synthesized and characterized, displaying potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties. These properties highlight the compound's potential in therapeutic applications, offering a promising avenue for the development of new treatments (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).

Tyrosinase Inhibitors and Antioxidant Activity

Research into the synthesis of this compound derivatives has revealed their efficacy as potent tyrosinase inhibitors, offering a lower IC50 value compared to the standard kojic acid. This suggests their potential in cosmetic and pharmaceutical applications for skin depigmentation and antioxidative therapies (Dige et al., 2019).

Bioreductively Activated Pro-Drug Systems

Certain derivatives of this compound have been investigated as bioreductively activated pro-drug systems. These systems show potential in the selective release of therapeutic drugs within hypoxic solid tumors, offering a targeted approach to cancer treatment (Berry, Watson, Whish, & Threadgill, 1997).

Allosteric Modulation of Receptors

Studies on hexahydroquinolone-3-carboxamides, including furan derivatives, have demonstrated their role as allosteric modulators of the free fatty acid 3 receptor (FFA3). These findings are critical for understanding the complex pharmacology of FFA3 and its implications in metabolic and inflammatory diseases, showcasing the versatile therapeutic potential of this compound derivatives (Hudson et al., 2014).

Safety and Hazards

作用機序

Target of Action

N-(furan-2-ylmethyl)-4-hydroxyquinoline-3-carboxamide is a compound that has been studied for its potential therapeutic applications Similar compounds have been shown to interact with various biomolecules like proteins and amino acids .

Mode of Action

It is known that the compound can chelate to metal ions in a mononegative bidentate fashion via the azomethine nitrogen and deprotonated enolized carbonyl oxygen . This interaction could potentially alter the function of these metal ions, leading to changes in cellular processes.

Biochemical Pathways

Similar compounds have been shown to exhibit a wide range of biological and pharmacological characteristics, suggesting that they may affect multiple pathways .

Pharmacokinetics

Similar compounds have been synthesized and studied for their potential as therapeutic agents .

Result of Action

Similar compounds have been shown to exhibit cytotoxic activity towards certain cell lines .

Action Environment

Similar compounds have been studied under various conditions, suggesting that environmental factors could potentially influence their action .

特性

IUPAC Name |

N-(furan-2-ylmethyl)-4-oxo-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3/c18-14-11-5-1-2-6-13(11)16-9-12(14)15(19)17-8-10-4-3-7-20-10/h1-7,9H,8H2,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEUMKCCCOKDNAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluoro-2-methylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2602395.png)

![1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2602399.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2602403.png)

![1-(3,4-difluorophenyl)-2-(2,5-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B2602406.png)

![3-{[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]oxy}pyridazine](/img/structure/B2602407.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2602409.png)

![[(2S)-1-(4-nitrophenyl)pyrrolidin-2-yl]methanol](/img/structure/B2602412.png)

![6-(3-Methoxypropyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2602413.png)

![(4-(tert-butyl)phenyl)(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2602416.png)